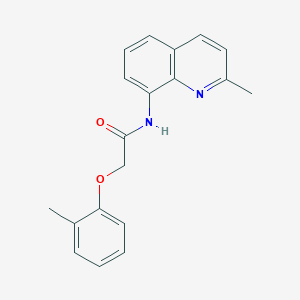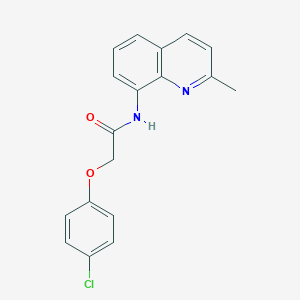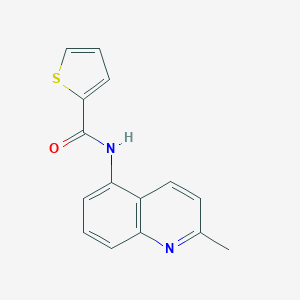![molecular formula C17H20N2O3 B244156 N-{4-methyl-3-[(3-methylbutanoyl)amino]phenyl}-2-furamide](/img/structure/B244156.png)
N-{4-methyl-3-[(3-methylbutanoyl)amino]phenyl}-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-methyl-3-[(3-methylbutanoyl)amino]phenyl}-2-furamide, also known as MMB-FUBINACA, is a synthetic cannabinoid that has gained popularity in recent years. It belongs to the family of indazole-3-carboxamides and has a similar structure to other synthetic cannabinoids such as JWH-018 and AB-FUBINACA.
Mechanism of Action
N-{4-methyl-3-[(3-methylbutanoyl)amino]phenyl}-2-furamide acts as a potent agonist of the CB1 and CB2 receptors, which are present in the central nervous system and immune system, respectively. It binds to these receptors and activates them, leading to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the drug's psychoactive effects.
Biochemical and Physiological Effects:
Research has shown that N-{4-methyl-3-[(3-methylbutanoyl)amino]phenyl}-2-furamide has a number of biochemical and physiological effects on the human body. It has been found to increase heart rate, blood pressure, and body temperature, as well as cause dizziness, nausea, and vomiting. It has also been shown to have analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of pain and inflammation.
Advantages and Limitations for Lab Experiments
N-{4-methyl-3-[(3-methylbutanoyl)amino]phenyl}-2-furamide has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive, making it a popular choice for researchers. However, its psychoactive effects can make it difficult to control for variables such as behavior and mood, which can affect the results of experiments.
Future Directions
There are several future directions for research on N-{4-methyl-3-[(3-methylbutanoyl)amino]phenyl}-2-furamide. One area of interest is its potential use in the treatment of pain and inflammation, as well as other medical conditions such as epilepsy and multiple sclerosis. Another area of interest is its effects on the immune system, which could have implications for the treatment of autoimmune diseases. Additionally, further research is needed to fully understand the long-term effects of N-{4-methyl-3-[(3-methylbutanoyl)amino]phenyl}-2-furamide on the human body.
Synthesis Methods
The synthesis of N-{4-methyl-3-[(3-methylbutanoyl)amino]phenyl}-2-furamide involves the reaction of 4-methyl-3-nitrobenzoic acid with 3-methylbutanoyl chloride to form the corresponding amide. This amide is then coupled with 2-furancarboxylic acid in the presence of a coupling reagent to yield the final product.
Scientific Research Applications
N-{4-methyl-3-[(3-methylbutanoyl)amino]phenyl}-2-furamide has been the subject of several scientific studies due to its potential use in medicine and its effects on the human body. It has been found to have high affinity and potency for the cannabinoid receptors CB1 and CB2, which are involved in various physiological processes such as pain sensation, appetite, and mood regulation.
properties
Molecular Formula |
C17H20N2O3 |
|---|---|
Molecular Weight |
300.35 g/mol |
IUPAC Name |
N-[4-methyl-3-(3-methylbutanoylamino)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C17H20N2O3/c1-11(2)9-16(20)19-14-10-13(7-6-12(14)3)18-17(21)15-5-4-8-22-15/h4-8,10-11H,9H2,1-3H3,(H,18,21)(H,19,20) |
InChI Key |
HQWCBNIOQRNLBW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)CC(C)C |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,4-dimethoxybenzamide](/img/structure/B244083.png)

![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide](/img/structure/B244085.png)
![N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-phenylacetamide](/img/structure/B244089.png)
![N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}butanamide](/img/structure/B244090.png)
![3-chloro-4-methoxy-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244091.png)
![N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B244094.png)
![4-cyano-N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-fluorobenzamide](/img/structure/B244096.png)

![Methyl 5-[(3,4-dichlorobenzoyl)amino]-2-morpholin-4-ylbenzoate](/img/structure/B244102.png)